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molecular formula C8H6N2O5 B8401117 3-Methyl-4,5-dinitrobenzaldehyde

3-Methyl-4,5-dinitrobenzaldehyde

Cat. No. B8401117
M. Wt: 210.14 g/mol
InChI Key: LNJLODBZSFHGRY-UHFFFAOYSA-N
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Patent
US07842808B2

Procedure details

In a flame-dried flask, manganese (IV) oxide (36.0 g, 414 mmol) was azeotropically dried with toluene. Then, a solution of (3-methyl-4,5-dinitrophenyl)methanol (3.2 g, 15 mmol) in chloroform (100 mL) was transferred to the flask containing the manganese dioxide. The reaction mixture was heated at 50° C. with stirring for 3 h. Upon completion of the reaction, the reaction mixture was filtered through a pad of Celite® to remove manganese dioxide and the Celite was washed with chloroform several time. The filtrate was evaporated to give the title compound (1.4 g, 44% yield). 1H-NMR (CDCl3, 300 MHz) δ 10.09 (s, 1H), 8.51 (s, 1H), 8.16 (s, 1H), 2.51 (s, 3H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH3:8][C:9]1[CH:10]=[C:11]([CH2:21][OH:22])[CH:12]=[C:13]([N+:18]([O-:20])=[O:19])[C:14]=1[N+:15]([O-:17])=[O:16]>C(Cl)(Cl)Cl.[O-2].[Mn+4].[O-2]>[CH3:8][C:9]1[CH:10]=[C:11]([CH:12]=[C:13]([N+:18]([O-:20])=[O:19])[C:14]=1[N+:15]([O-:17])=[O:16])[CH:21]=[O:22] |f:3.4.5|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
CC=1C=C(C=C(C1[N+](=O)[O-])[N+](=O)[O-])CO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
36 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a pad of Celite®
CUSTOM
Type
CUSTOM
Details
to remove manganese dioxide
WASH
Type
WASH
Details
the Celite was washed with chloroform several time
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C=C(C=O)C=C(C1[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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